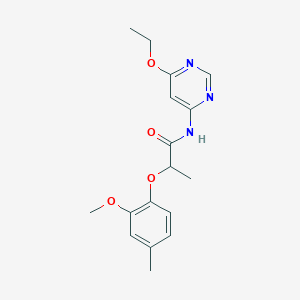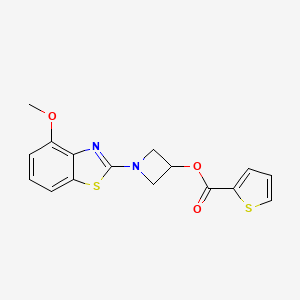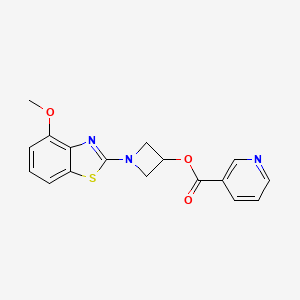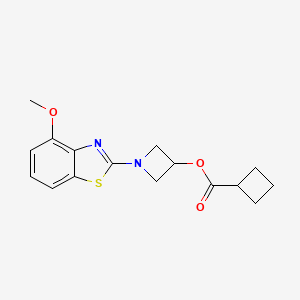![molecular formula C14H18N2O2 B6505155 N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396708-66-9](/img/structure/B6505155.png)
N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic compound. It features a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane core . This core is a nitrogen-containing heterocycle that has significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has been achieved through various methods. One efficient method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or sulfonyl chloride/base .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This core consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The unique structure of this core makes it a challenging scaffold to acquire .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octane compounds are complex. One method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . The resultant compounds could then undergo interrupted Nazarov cyclization .Future Directions
The 8-azabicyclo[3.2.1]octane scaffold has gained significant interest in the past decades due to its synthetic and pharmacological potential . Future research may focus on the development of novel environmentally friendly, efficient, and less toxic compounds with this core . Additionally, new synthetic methodologies, flow chemistry, biomass valorization, synthesis of bioactive molecules, and total synthesis are potential areas of exploration .
properties
IUPAC Name |
N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-2-3-5-13(10)15-14(17)16-11-6-7-12(16)9-18-8-11/h2-5,11-12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBNRTZXKJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2C3CCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6505101.png)


![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)




